![molecular formula C13H17N3O3S B5526300 methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5526300.png)

methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

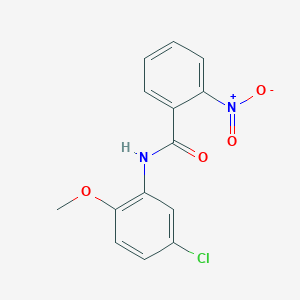

Description

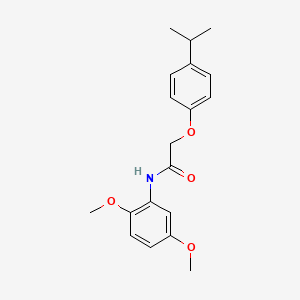

Methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate is a chemical compound that has been studied for various applications, including its potential in the synthesis of polymers and as a precursor for biologically active compounds. Its synthesis and properties have been explored in different contexts, providing insights into its structure and reactivity.

Synthesis Analysis

The synthesis of compounds similar to methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate involves condensation reactions, as well as the use of specific reagents to introduce the morpholinylamino and carbonothioyl groups into the benzoate framework. For example, Kovalenko et al. (2019) describe a novel one-pot synthesis method for a related compound, showcasing the synthetic accessibility of these types of molecules (Kovalenko et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds with morpholinylamino and carbonothioyl groups attached to a benzoate core has been studied using various spectroscopic and crystallographic techniques. Kovalevsky et al. (1998) investigated the molecular structures of amino and nitro derivatives of 1,3-di(morpholin-4-yl)benzene, providing insights into the spatial arrangements and reactivity of these molecules (Kovalevsky et al., 1998).

Chemical Reactions and Properties

The chemical reactivity of methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate derivatives includes participation in polymerization processes and interactions with other chemical entities. Longobardi et al. (1990) describe the synthesis and local anesthetic activity of related dihydro-pyran derivatives, highlighting the potential for chemical modification and activity tuning (Longobardi et al., 1990).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, can vary depending on the specific substituents and molecular structure. Studies like those by Koca et al. (2014) offer detailed spectroscopic analysis, which helps in understanding the physical characteristics of these molecules (Koca et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological systems, are crucial for the application of these compounds in various fields. Minegishi et al. (2015) explored the antiproliferative activity of a similar compound, demonstrating its potential as a tubulin polymerization inhibitor (Minegishi et al., 2015).

Scientific Research Applications

Synthesis and Structural Studies

The scientific research applications of methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate mainly revolve around its synthesis and structural analysis. This compound and its related derivatives have been extensively studied for their synthesis methods, crystal structures, and potential applications in various fields. A novel method for synthesizing methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which shares a similar synthesis pathway with our compound of interest, was developed. This method involves the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate. The compound's structure was confirmed through various analytical techniques, highlighting the importance of intramolecular hydrogen bonding and the stabilization of the crystal structure through intermolecular hydrogen bonds (Kovalenko et al., 2019).

Antimicrobial Applications

Research into the antimicrobial activities of certain derivatives, involving the morpholine component, has shown that these compounds can possess good to moderate activities against various microorganisms. For example, the synthesis of novel 1,2,4-triazole derivatives, which include morpholine or methyl piperazine as amine components, demonstrated antimicrobial properties. This suggests the potential of using methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate derivatives in developing new antimicrobial agents (Bektaş et al., 2010).

Ionic Liquids and Biodegradability

Another application area is the synthesis of ionic liquids, particularly those based on the morpholinium ion. These studies focus on the physicochemical properties, toxicity, and biodegradability of 4-benzyl-4-methylmorpholinium salts. Such research is crucial for evaluating the environmental impact and safety of these compounds, potentially leading to their use as solvents or in other industrial applications (Pernak et al., 2011).

properties

IUPAC Name |

methyl 4-(morpholin-4-ylcarbamothioylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c1-18-12(17)10-2-4-11(5-3-10)14-13(20)15-16-6-8-19-9-7-16/h2-5H,6-9H2,1H3,(H2,14,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWYUNOBPBCCGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=S)NN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24789558 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 4-(morpholin-4-ylcarbamothioylamino)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5526236.png)

![N'-[2-(3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B5526238.png)

![3-[({2-[2-(trifluoromethoxy)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5526252.png)

![8-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5526262.png)

![2-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5526266.png)

![6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5526271.png)

![2-(ethylamino)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5526285.png)

![ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinyl)-1-piperidinecarboxylate oxalate](/img/structure/B5526307.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(1H-imidazol-1-yl)benzoyl]-3-methylpiperidine](/img/structure/B5526324.png)